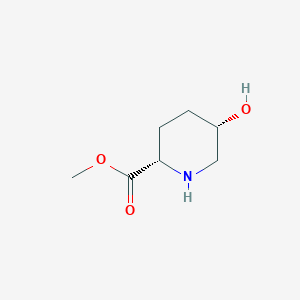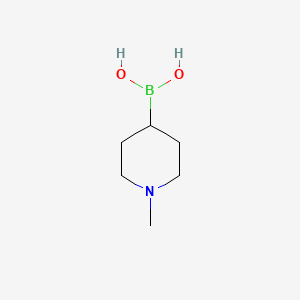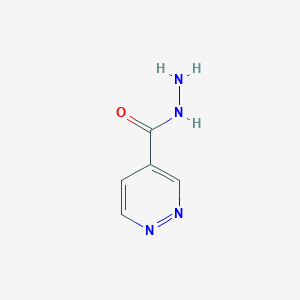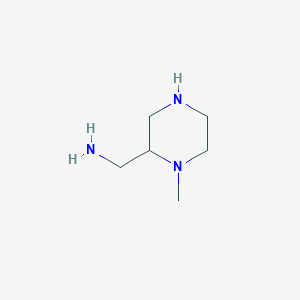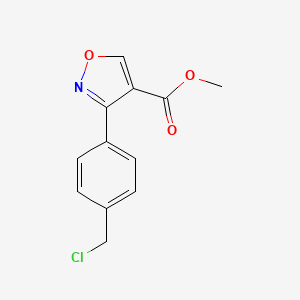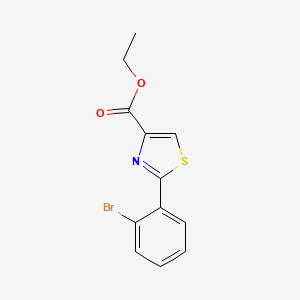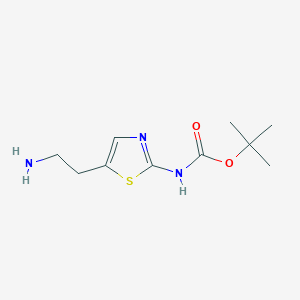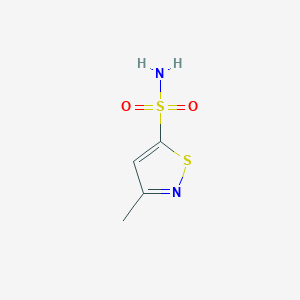
3-Metil-1,2-tiazol-5-sulfonamida
Descripción general
Descripción
3-Methyl-1,2-thiazole-5-sulfonamide is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Aplicaciones Científicas De Investigación
3-Methyl-1,2-thiazole-5-sulfonamide has numerous applications in scientific research, including:
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . These compounds often interact with various enzymes or receptors in the body, which suggests that 3-Methyl-1,2-thiazole-5-sulfonamide may also interact with similar targets.
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death
Biochemical Pathways
Thiazole derivatives have been shown to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems . The specific pathways affected by 3-Methyl-1,2-thiazole-5-sulfonamide would depend on its specific targets and mode of action.
Result of Action
Based on the known effects of similar thiazole derivatives, it’s possible that this compound could have various effects, such as inducing cell death, inhibiting cell growth, or modulating immune response .
Action Environment
The action, efficacy, and stability of 3-Methyl-1,2-thiazole-5-sulfonamide could be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules could affect the compound’s stability and interaction with its targets. Additionally, the compound’s solubility in water and organic solvents could impact its distribution and bioavailability .
Análisis Bioquímico
Biochemical Properties
3-Methyl-1,2-thiazole-5-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to engage in electrophilic and nucleophilic substitution reactions, which are crucial for its biological activity . This compound has been found to interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . Additionally, 3-Methyl-1,2-thiazole-5-sulfonamide can bind to proteins and receptors, modulating their activity and influencing cellular processes.
Cellular Effects
The effects of 3-Methyl-1,2-thiazole-5-sulfonamide on various cell types and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting cell proliferation . Moreover, 3-Methyl-1,2-thiazole-5-sulfonamide can alter the expression of genes involved in cell cycle regulation, leading to growth inhibition and cell death.
Molecular Mechanism
At the molecular level, 3-Methyl-1,2-thiazole-5-sulfonamide exerts its effects through various mechanisms. It can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest at the G2 phase . This interaction triggers a cascade of molecular events, including the activation of DNA damage response pathways and the induction of apoptosis. Additionally, 3-Methyl-1,2-thiazole-5-sulfonamide can inhibit or activate specific enzymes, further influencing cellular functions and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-1,2-thiazole-5-sulfonamide can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . The long-term effects of 3-Methyl-1,2-thiazole-5-sulfonamide on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained inhibition of cell proliferation and induction of apoptosis . The stability and degradation of this compound can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 3-Methyl-1,2-thiazole-5-sulfonamide vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, 3-Methyl-1,2-thiazole-5-sulfonamide can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
3-Methyl-1,2-thiazole-5-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity. Additionally, 3-Methyl-1,2-thiazole-5-sulfonamide can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Methyl-1,2-thiazole-5-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 3-Methyl-1,2-thiazole-5-sulfonamide can influence its biological activity and therapeutic potential . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Methyl-1,2-thiazole-5-sulfonamide plays a critical role in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 3-Methyl-1,2-thiazole-5-sulfonamide can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes . Understanding the factors that influence its subcellular distribution is essential for developing targeted therapeutic strategies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2-thiazole-5-sulfonamide can be achieved through several methods. One common approach is the Hantzsch thiazole synthesis, which involves the cyclization of thioamides with α-haloketones . Another method is the Cook–Heilbron synthesis, which uses different starting materials and reaction conditions to form the thiazole ring .
Industrial Production Methods
Industrial production of 3-Methyl-1,2-thiazole-5-sulfonamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1,2-thiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Methyl-1,2-thiazole-5-sulfonamide include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycine: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
What sets 3-Methyl-1,2-thiazole-5-sulfonamide apart from these similar compounds is its unique combination of a methyl group and a sulfonamide group on the thiazole ring. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
3-methyl-1,2-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S2/c1-3-2-4(9-6-3)10(5,7)8/h2H,1H3,(H2,5,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSOEMFZACXWRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669756 | |
| Record name | 3-Methyl-1,2-thiazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022128-99-9 | |
| Record name | 3-Methyl-5-isothiazolesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1022128-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1,2-thiazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



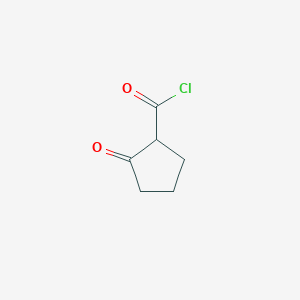
![8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B1390174.png)

